REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6](Cl)[N:5]=[CH:4][N:3]=1.[F:9][C:10]([F:21])([F:20])[C:11]1[CH:16]=[CH:15][C:14](B(O)O)=[CH:13][CH:12]=1.C(=O)([O-])[O-].[Na+].[Na+]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C(#N)C>[Cl:1][C:2]1[CH:7]=[C:6]([C:14]2[CH:15]=[CH:16][C:11]([C:10]([F:21])([F:20])[F:9])=[CH:12][CH:13]=2)[N:5]=[CH:4][N:3]=1 |f:2.3.4,^1:31,33,52,71|
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Name
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|
Quantity
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14 g
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Type
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reactant
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Smiles
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ClC1=NC=NC(=C1)Cl
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Name
|
|
Quantity
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6 g
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Type
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reactant
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Smiles
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FC(C1=CC=C(C=C1)B(O)O)(F)F
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Name
|
|
Quantity
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95 mL
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Type
|
reactant
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Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
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95 mL
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Type
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solvent
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Smiles
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C(C)#N
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Name
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|
Quantity
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1.9 g
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Type
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catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The mixture was deoxygenated
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Type
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CUSTOM
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Details
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by sparging with N2 for 15 min
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Duration
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15 min
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Type
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TEMPERATURE
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Details
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After cooling to 25° C.
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Type
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CONCENTRATION
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Details
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the solution was concentrated
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Type
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CUSTOM
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Details
|
to remove the acetonitrile
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Type
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ADDITION
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Details
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The solution was diluted with aq NaHCO3
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Type
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EXTRACTION
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Details
|
extracted with CH2Cl2
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined extracts were dried over Na2SO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
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CUSTOM
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Details
|
Purification by silica gel chromatography with gradient from 1.5% to 10% solution of ethyl acetate in hexane
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Name
|
|
Type
|
product
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Smiles
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ClC1=NC=NC(=C1)C1=CC=C(C=C1)C(F)(F)F
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |